N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-23-14-5-2-3-6-15(14)24-12-18(21)20-11-13-8-9-17(26-13)19(22)16-7-4-10-25-16/h2-10,19,22H,11-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYSZRNJOIKBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound with significant potential in pharmaceutical applications due to its unique structural features and biological activity. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene core structure, which is known for its stability and electronic properties. The molecular formula is , with a molecular weight of approximately 349.5 g/mol. The presence of multiple functional groups enhances its interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The thiophene rings contribute to the compound's ability to modulate biological pathways effectively. Preliminary studies suggest that it may act as an inhibitor for certain protein targets, which could lead to therapeutic effects in conditions such as diabetes and cancer.
In Vitro Studies
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | PTP1B Inhibition | 0.49 | Significant inhibition observed |
| Study 2 | Insulin Signaling Pathway | 0.62 | Enhanced glucose uptake in vitro |
| Study 3 | Cytotoxicity against Cancer Cell Lines | 10 nM | Induced apoptosis in CCRF-CEM cells |
These studies indicate that this compound exhibits potent inhibitory activity against key proteins involved in metabolic processes.
Case Studies
- Diabetes Model : In a diabetic rat model, administration of the compound resulted in improved insulin sensitivity and a normalized serum lipid profile. This was attributed to the modulation of gene expression related to insulin signaling pathways, including IRS1, PI3K, and AMPK .
- Cancer Research : A study investigating the compound's effects on leukemia cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 nM, suggesting its potential as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Thiophene Rings : Utilizing methods such as the Gewald reaction.
- Functionalization : Introducing hydroxymethyl and methoxyphenoxy groups through nucleophilic substitution reactions.
- Purification : Employing techniques like recrystallization or chromatography to isolate the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
